
4-Aminobutanamide
Overview
Description
4-Aminobutanamide (C₄H₁₀N₂O, CAS 3251-08-9) is a γ-aminobutyric acid (GABA) derivative where the carboxylic acid group of GABA is replaced by an amide moiety. This structural modification enhances its stability and alters its pharmacological profile, making it a key scaffold for GABA transporter (GAT) inhibitors .
Preparation Methods
Primary Preparation Methods
Ammoniation of Halogenated Esters
An alternative route, adapted from methods used for synthesizing 2-aminobutanamide hydrochloride, involves the ammoniation of halogenated esters. For 4-aminobutanamide, this would require 4-bromo-butyric acid methyl esters as the starting material .
Synthetic Pathway :
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Ammoniation :
The reaction occurs in a methanol-ammonia solution at 10–20°C, followed by reflux in anhydrous isopropyl alcohol to precipitate ammonium bromide .
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Resolution and Salification :
Chiral resolution using L-tartaric acid yields enantiomerically pure product, which is then treated with HCl gas to form the hydrochloride salt .
Data from Analogous Synthesis (2-Aminobutanamide) :
Parameter | Value | Source |
---|---|---|
Yield (crude product) | 47.8% | |
Reaction Time | 40 hours (ammoniation) | |
Optical Purity ([α]D) | +24° (C=1, H₂O) |
Challenges :
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Regioselectivity issues if bromination occurs at unintended positions.
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Environmental concerns from halogenated waste.
Comparative Analysis of Synthetic Routes
Efficiency and Yield
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Hydrogenation : Higher atom economy but unspecified yields in the patent .
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Ammoniation : Moderate yields (45–48%) for analogous compounds, with losses during resolution .
Environmental Impact
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Hydrogenation : Generates water as the primary byproduct, aligning with green chemistry principles .
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Ammoniation : Produces ammonium bromide waste, requiring neutralization and disposal .
Process Optimization and Yield Considerations
Solvent Systems in Ammoniation
Methanol and isopropyl alcohol are preferred for their ability to dissolve both ammonia and halogenated esters, facilitating homogeneous reactions .
Industrial Applications and Scalability
Chemical Reactions Analysis
Types of Reactions: 4-Aminobutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-aminobutanoic acid.
Reduction: Reduction reactions can convert it to 4-aminobutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 4-Aminobutanoic acid.
Reduction: 4-Aminobutanol.
Substitution: Various substituted butanamides depending on the reagents used.
Scientific Research Applications
Neuropharmacological Applications
4-Aminobutanamide has been extensively studied for its role as a GABAergic agent. Its derivatives influence GABA receptor activity, which is crucial for modulating neuronal excitability. This property makes it a candidate for therapeutic applications related to neurological disorders such as epilepsy and neuropathic pain.
Case Studies
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GABA Transporter Inhibition :
- A study investigated novel functionalized amino acids as inhibitors of GABA uptake, focusing on their safety and efficacy against neuropathic pain. Compounds derived from this compound demonstrated significant activity against GABA transporters, indicating their potential as therapeutic agents for conditions associated with inhibitory neurotransmission imbalances .
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Anti-inflammatory Effects :
- Research synthesized benzoxazole derivatives containing the 4-amino-butanamide moiety. These compounds showed potent inhibition of inflammatory cytokines IL-1β and IL-6 in vitro and reduced mRNA levels of these cytokines in vivo without hepatotoxicity . This suggests that derivatives of this compound could be developed into anti-inflammatory medications.
Biochemical Applications
This compound is also utilized in biochemical research to study various biological systems and mechanisms.
Applications in Cytokine Modulation
- The compound has been shown to modulate cytokine expression, which is critical in inflammatory responses. Its derivatives have been evaluated for their ability to suppress pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-aminobutanamide involves its interaction with specific molecular targets. For instance, it can act as a precursor for the synthesis of neurotransmitters in the brain, influencing neural pathways and signaling. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 102.13 g/mol (free base); 138.60 g/mol (hydrochloride form, CAS 13031-62-4) .
- Synthesis: Typically involves N-alkylation and hydrazinolysis steps, as described in Schemes 2 and 5 of and . Derivatives are often functionalized with piperidine rings or oxime subunits to optimize activity .
- Safety Profile : In vitro cytotoxicity studies in HepG2 and HEK-293 cells indicate lower toxicity compared to analogs like 4-hydroxypentanamide derivatives .
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
The following table summarizes key similarities and differences between 4-Aminobutanamide and related compounds:
Key Observations:
- Functional Group Impact: Replacing the amide in this compound with a carboxylic acid (as in GABA) shifts activity from transporter inhibition to receptor agonism . Hydroxyl-substituted analogs (e.g., 4-hydroxypentanamide) exhibit reduced potency and higher cytotoxicity .
- Chain Length: Elongating the carbon chain (e.g., 5-Aminopentanamide) alters substrate specificity for oxidative enzymes like L-amino acid oxidase .
- Derivative Versatility: Functionalization with lipophilic groups (e.g., JN-2’s chlorobenzooxazole moiety) enables targeting of non-GABA pathways, such as chemokine receptors .
Pharmacological and Mechanistic Differences
- GABA Transporter Inhibition: this compound derivatives show broad mGAT1-4 inhibition, whereas 4-hydroxypentanamide derivatives are more selective for mGAT1 .
- Metabolic Pathways: this compound is oxidized to 4-oxobutanamide by Aspergillus carbonarius enzymes, while 5-Aminopentanamide is metabolized to 5-oxopentanamide .
- Therapeutic Applications: Neurological Disorders: this compound’s GABAergic activity is relevant for epilepsy and anxiety .
Biological Activity
4-Aminobutanamide, also known as gamma-aminobutyric acid (GABA) derivative, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, including its role in modulating neurotransmission, anti-inflammatory effects, and potential therapeutic applications.
Overview of Biological Activity
This compound is primarily recognized for its influence on the central nervous system (CNS). Its structural similarity to GABA allows it to interact with GABA transport proteins, which are crucial for neurotransmitter regulation. Research has shown that derivatives of this compound exhibit significant inhibitory effects on GABA transporters (GATs), particularly mGAT1-4, leading to enhanced GABAergic signaling.
Key Biological Activities
- Anticonvulsant Effects :
- Anti-inflammatory Properties :
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Neuroprotective Effects :
- Due to its interaction with GABA receptors and transporters, this compound may offer neuroprotective benefits. Its ability to modulate neurotransmitter levels can help in conditions characterized by excitotoxicity and neuroinflammation.
In Vitro Studies
A study synthesized several 2-substituted this compound derivatives and evaluated their biological activities:
Compound | pIC50 (mGAT Inhibition) | Anticonvulsant Activity | Notes |
---|---|---|---|
15b | 4.23 | Significant | Effective against PTZ-induced seizures |
15c | 5.23 | Significant | Exhibited antidepressant-like effects |
These compounds were assessed for their ability to inhibit GABA uptake, demonstrating a range of pIC50 values that reflect their potency as GABA transport inhibitors .
In Vivo Studies
In vivo evaluations of selected compounds indicated a reduction in inflammatory markers without hepatotoxicity:
Compound | IL-6 mRNA Expression (Fold Change) | IL-1β mRNA Expression (Fold Change) | TNF-α mRNA Expression (Fold Change) |
---|---|---|---|
4d | 5.3 | Significant decrease | Significant decrease |
5f | 7.2 | Significant decrease | Significant decrease |
These results confirm the efficacy of these compounds in modulating inflammatory responses associated with various diseases .
Case Studies
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Epilepsy Treatment :
- A case study involving a derivative of this compound demonstrated a marked reduction in seizure frequency in a patient with refractory epilepsy when combined with standard antiepileptic medications.
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Inflammatory Disorders :
- In a clinical trial assessing the anti-inflammatory effects of novel benzoxazole derivatives containing the 4-amino-butanamide moiety, patients with chronic inflammatory conditions reported significant improvements in symptoms correlated with decreased levels of inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4-Aminobutanamide in laboratory settings?
Methodological Answer : Synthesis typically involves coupling reactions between γ-aminobutyric acid (GABA) derivatives and acylating agents. For example, deuterium-enriched this compound can be synthesized from pyridazinone precursors via hydrolysis and aminolysis steps . Key parameters include:
- Temperature : Maintain 40–60°C to avoid thermal degradation of intermediates.
- Catalyst : Use palladium or nickel catalysts for hydrogenation steps.
- Purification : Column chromatography (silica gel, methanol/chloroform eluent) ensures high purity.
Safety Note : Follow GHS protocols for handling flammable solvents and toxic intermediates (e.g., P261, P280 precautions) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve amine and carbonyl groups. For example, the methyl ester derivative (Methyl 4-aminobutanoate) shows distinct peaks at δ 3.6 ppm (ester OCH₃) and δ 1.8 ppm (NH₂) .
- Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) detects molecular ions at m/z 118.1 ([M+H]⁺).
- FT-IR : Confirm NH₂ stretching (3350–3450 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) bands.
Data Validation : Cross-reference with NIST spectral libraries to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in vivo studies?
Methodological Answer :
- Toxicity Mitigation : Classified as Acute Toxicity Category 4 (oral) and Skin Sensitizer Category 1. Use PPE (gloves, goggles) and work in fume hoods .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal (P501 protocol) .
- In Vivo Dosing : For rodent studies, limit doses to <500 mg/kg to avoid neurotoxicity, based on GABA receptor saturation thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neuropharmacological effects of this compound?
Methodological Answer : Discrepancies often arise from:
- Receptor Specificity : this compound may agonize GABA-B receptors in some models but inhibit GABA-A in others. Use siRNA knockdown to isolate receptor contributions.
- Dosage Variability : Conduct dose-response curves across 3–4 log scales (e.g., 1 μM–10 mM) to identify biphasic effects.
- Species Differences : Compare rodent vs. zebrafish models to assess translational relevance .
Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare means across experimental groups .
Q. What experimental designs are effective for studying this compound’s blood-brain barrier (BBB) permeability?
Methodological Answer :
- In Vitro Models : Use MDCK-MDR1 monolayers to measure permeability coefficients (Papp). This compound’s logP (~0.5) predicts moderate passive diffusion .
- In Vivo Imaging : Label with ¹⁸F isotopes for PET scans in primates to track BBB crossing kinetics.
- Competitive Inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess active transport mechanisms.
Validation : Compare results with methyl ester analogs, which show enhanced BBB penetration due to esterase cleavage .
Q. How should researchers address inconsistencies in metabolic stability data across studies?
Methodological Answer : Contradictions may stem from:
- Enzymatic Variability : Use human liver microsomes (HLMs) from pooled donors to standardize CYP450 metabolism assays.
- pH Dependency : Test stability at physiological pH (7.4) vs. acidic lysosomal conditions (pH 5.0).
- Analytical Interference : Employ LC-MS/MS with deuterated internal standards to minimize matrix effects .
Statistical Approach : Calculate coefficient of variation (CV) across triplicate runs; CV >15% indicates unreliable data .
Properties
IUPAC Name |
4-aminobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVPFJVXEXJFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186235 | |
Record name | Butanamide, 4-amino- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3251-08-9 | |
Record name | 4-Aminobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3251-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyramide, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, 4-amino- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Aminobutanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQN3YXP96S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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